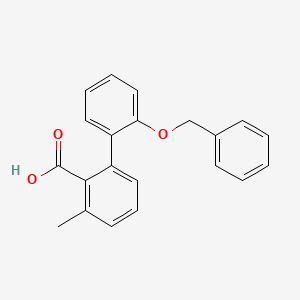

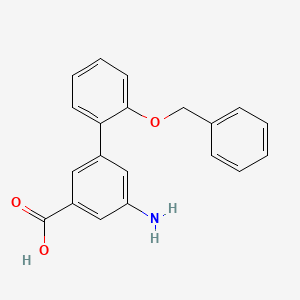

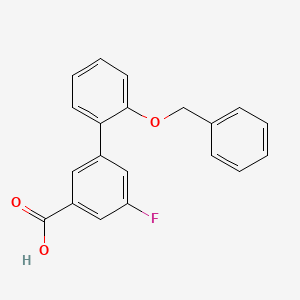

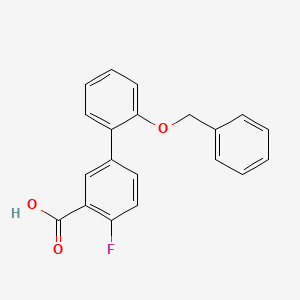

5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%

Overview

Description

5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% (5-BFPBA) is an organic compound with a wide range of applications in the scientific field. It is a mono-substituted benzene derivative with a benzyloxy group and a fluorine atom attached to the benzene ring. It is a yellow-colored solid with a molecular weight of 262.27 g/mol and a melting point of 54-56 °C. 5-BFPBA is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of mechanisms of action. In

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in the scientific field. It is used in the synthesis of organic compounds, such as aryl fluorides, aryl amides, and aryl esters. It is also used in the study of biochemical and physiological effects, as it has been found to possess anti-inflammatory, anti-allergic, and anti-cancer properties. Additionally, 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is used in the study of mechanisms of action, as it is known to interact with certain enzymes and proteins involved in various biochemical pathways.

Mechanism of Action

The exact mechanism of action of 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is known to interact with certain enzymes and proteins involved in various biochemical pathways. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to interact with proteins involved in the regulation of cell growth and differentiation, as well as proteins involved in the regulation of cell death.

Biochemical and Physiological Effects

5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-allergic, and anti-cancer properties. Additionally, it has been found to possess immunomodulatory effects, as it has been found to modulate the activity of certain immune cells. Furthermore, it has been found to possess anti-angiogenic effects, as it has been found to inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. One limitation is that it is not soluble in water, and therefore must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide.

Future Directions

There are a number of potential future directions for research involving 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%. One potential direction is to further study its biochemical and physiological effects, as well as its mechanisms of action. Additionally, further research could be done to develop new applications for 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, such as its use in drug delivery systems or its use as a diagnostic tool. Additionally, further research could be done to develop new synthesis methods for 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%. Finally, further research could be done to develop new formulations of the compound, such as nanosuspensions or microemulsions.

Synthesis Methods

5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% can be synthesized in a few different ways. One method involves the reaction of 2-benzyloxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces an intermediate product, which is then reacted with a reducing agent such as sodium borohydride to produce 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%. Another method involves the reaction of 2-benzyloxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a Lewis acid such as zinc chloride. This reaction produces an intermediate product, which is then reacted with an oxidizing agent such as potassium permanganate to produce 5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%.

properties

IUPAC Name |

2-fluoro-5-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMSAZICLXQXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692194 | |

| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Benzyloxyphenyl)-2-fluorobenzoic acid | |

CAS RN |

1261938-05-9 | |

| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.